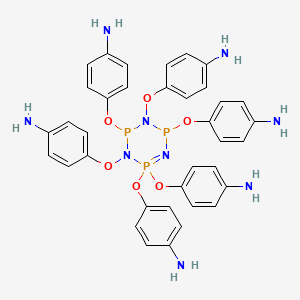
4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a triazatriphosphinine core
Méthodes De Préparation
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves multiple steps, typically starting with the preparation of the triazatriphosphinine core. This core is synthesized through a series of reactions involving phosphorus trichloride and ammonia, followed by the introduction of the hexaaniline moieties through nucleophilic substitution reactions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents being used to introduce new functional groups.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of high-performance materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and triazatriphosphinine core allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline stands out due to its unique combination of aromatic rings and triazatriphosphinine core. Similar compounds include:
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another triazine-based compound with similar applications in materials science.
Hexakis(4-aminophenyl)benzene: A compound with multiple aromatic rings, used in the synthesis of advanced polymers.
Tris(4-aminophenyl)phosphine oxide: Known for its applications in organic synthesis and materials science.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for new discoveries and innovations.
Propriétés
Formule moléculaire |
C36H36N9O6P3 |
|---|---|
Poids moléculaire |
783.6 g/mol |
Nom IUPAC |
4-[[2,3,4,4,6-pentakis(4-aminophenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]aniline |
InChI |
InChI=1S/C36H36N9O6P3/c37-25-1-13-31(14-2-25)46-44-52(48-33-17-5-27(39)6-18-33)43-54(50-35-21-9-29(41)10-22-35,51-36-23-11-30(42)12-24-36)45(47-32-15-3-26(38)4-16-32)53(44)49-34-19-7-28(40)8-20-34/h1-24H,37-42H2 |
Clé InChI |
XPRSKWMYVNKKOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)ON2P(N=P(N(P2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N)(OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N)OC7=CC=C(C=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

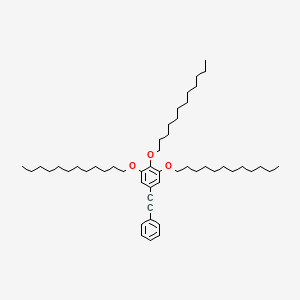
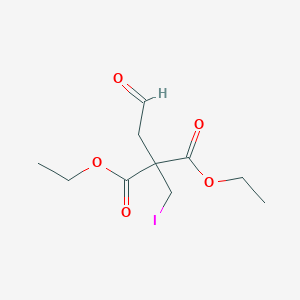
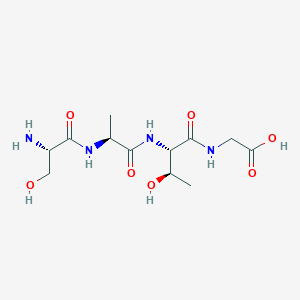
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)
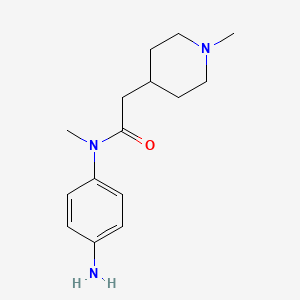

![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
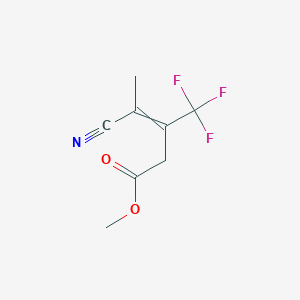
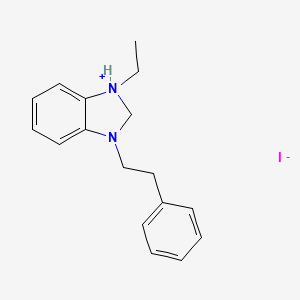
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
